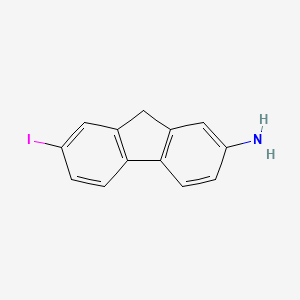

7-Iodo-9h-fluoren-2-amine

Description

Significance of Fluorene-Based Amines in Contemporary Chemical Research

Fluorene (B118485) and its derivatives are important compounds characterized by a biphenyl (B1667301) structure with a rigid, planar, and large π-conjugated system. sioc-journal.cn These structural features endow fluorene compounds with distinct functions, properties, and potential biological activities. sioc-journal.cn Consequently, they have found wide-ranging applications in areas such as photoelectrical materials and medicinal agents. sioc-journal.cn A key advantage of the fluorene scaffold is the ease with which it can be modified; various functional groups can be conveniently introduced into the fluorene ring, allowing for the fine-tuning of its properties. sioc-journal.cn

Fluorene-based amines, in particular, are a class of compounds that have attracted considerable interest. The presence of the amine group provides a site for further chemical reactions, making these compounds versatile intermediates in organic synthesis. lookchem.com They serve as crucial building blocks for creating more complex molecules with desired functionalities. For instance, fluorene-based amines are utilized in the synthesis of polymers for organic light-emitting diodes (OLEDs) and as key components in the development of novel pharmaceuticals. sioc-journal.cnwikipedia.org

The Unique Role of Halogenated Fluorene Scaffolds, Specifically Iodinated Derivatives

The introduction of halogen atoms onto the fluorene scaffold dramatically alters its electronic properties and reactivity. Halogenation can modulate the physicochemical properties of molecular scaffolds, affecting polarity and hydro/lipophilicity, which in turn influences factors like membrane permeation. researchgate.net Halogenated compounds are prevalent in pharmaceuticals, with estimates suggesting that about 25% of approved drugs are halogenated. researchgate.net

Iodinated derivatives of fluorene, such as this compound, are of particular interest. The iodine substituent is the most polarizable of the halogens and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design and materials science. acs.org This interaction can enhance the binding affinity of a ligand to its target protein. researchgate.net Furthermore, the carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, making iodinated fluorenes highly versatile synthetic intermediates. taylorandfrancis.com This reactivity allows for the construction of complex molecular architectures, including conjugated polymers and dendrimers with tailored optical and electronic properties. researchgate.net

Overview of Advanced Research Trajectories for this compound

Current research on this compound is exploring its utility as a precursor in several advanced applications. One significant area is in the synthesis of novel materials for optoelectronic devices. The combination of the fluorescent fluorene core, the electron-donating amine group, and the reactive iodo group makes it an ideal starting material for creating highly emissive and charge-transporting materials. wikipedia.orgacs.org

In medicinal chemistry, this compound is being investigated as a scaffold for the development of new therapeutic agents. For example, it has been used in the synthesis of aspartylamide inhibitors of excitatory amino acid transporters, which have potential applications in treating neurodegenerative disorders. google.com The iodine atom can also be replaced with a radionuclide, such as Iodine-124 or Fluorine-18, to create radiographic tracers for diagnostic imaging. google.com

Interdisciplinary Research Implications of this compound

The versatile nature of this compound lends itself to interdisciplinary research, bridging organic chemistry, materials science, and pharmacology. The development of new synthetic methodologies for functionalizing this molecule directly impacts the design of next-generation organic electronics. scholaris.ca Similarly, insights from medicinal chemistry regarding its biological activity can guide the synthesis of new materials with enhanced biocompatibility for applications in bio-sensing and bio-imaging. smolecule.com The study of its photophysical properties is crucial for creating advanced fluorescent probes and sensors. researchgate.netacs.org The convergence of these fields, centered around this unique chemical entity, is expected to drive innovation and lead to the development of novel technologies with broad societal impact.

| Property | Value |

| CAS Number | 34172-48-0 lookchem.comchemsrc.com |

| Molecular Formula | C13H10IN lookchem.com |

| Molecular Weight | 307.13 g/mol lookchem.com |

| Boiling Point | 455.7°C at 760 mmHg lookchem.com |

| Density | 1.778 g/cm³ lookchem.com |

| Refractive Index | 1.758 lookchem.com |

| LogP | 4.02580 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJBTZWZXVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293566 | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34172-48-0 | |

| Record name | NSC90702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-iodo-9h-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Chemistry of 7 Iodo 9h Fluoren 2 Amine

Strategies for Further Functionalization of the Fluorene (B118485) Core

Introduction of Additional Halogen Substituents on the Fluorene Scaffold

The introduction of further halogen atoms onto the fluorene backbone of 7-Iodo-9H-fluoren-2-amine can significantly alter its chemical reactivity and physical properties. For instance, bromination of the fluorene core has been documented. The synthesis of 2-Bromo-7-iodo-9H-fluorene has been reported, indicating that halogenation at other positions of the fluorene ring system is a feasible synthetic route. ulb.ac.bechemsrc.com This di-halogenated fluorene can then be further functionalized.

Alkylation and Arylation at the Fluorene C-9 Position

The C-9 position of the fluorene ring is particularly reactive due to the acidity of its benzylic protons. This site is readily deprotonated under basic conditions, creating a nucleophilic center that can be alkylated or arylated. thieme-connect.de

Alkylation: The introduction of alkyl chains at the C-9 position is a common strategy to enhance the solubility of fluorene derivatives in organic solvents and to prevent aggregation. ucf.edu This is typically achieved by treating the fluorene with an alkyl halide in the presence of a base. For example, the dialkylation of fluorene derivatives has been accomplished using α,ω-dibromoalkanes in a biphasic system with a phase transfer catalyst. ucf.edu The synthesis of 2-bromo-9-octyl-9H-fluorene demonstrates the feasibility of introducing long alkyl chains at this position. rsc.org

Arylation: Aryl groups can also be introduced at the C-9 position, which can extend the π-conjugation of the molecule and influence its photophysical properties. While specific examples starting directly from this compound are not detailed in the provided context, the general principles of C-9 arylation of fluorene derivatives are well-established. fluorine1.rufluorine1.ruresearchgate.net

| Position | Functionalization | Reagents/Conditions | Resulting Structure |

| Other ring positions | Bromination | Brominating agent | 2-Bromo-7-iodo-9H-fluorene ulb.ac.bechemsrc.com |

| C-9 | Alkylation | Alkyl halide, base | 9-Alkyl-7-iodo-9H-fluoren-2-amine derivative |

| C-9 | Arylation | Aryl halide, catalyst | 9-Aryl-7-iodo-9H-fluoren-2-amine derivative |

Chemical Modifications of the Amine Functionality

The primary amine group at the C-2 position is a key handle for a variety of chemical transformations, allowing for the attachment of different functional moieties.

Formation of Amine-Reactive Linkers (e.g., Isothiocyanates)

The conversion of the primary amine to an isothiocyanate group (-N=C=S) creates a reactive linker capable of forming stable thiourea (B124793) bonds with primary and secondary amines, a common strategy for bioconjugation. emory.eduacs.org This transformation is generally achieved by reacting the amine with thiophosgene (B130339) or a thiophosgene equivalent. nih.gov A widely used method involves the initial formation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide in the presence of a base, followed by desulfurization to yield the isothiocyanate. nih.govbeilstein-journals.org Various reagents can be employed for the desulfurization step, including ethyl chloroformate and tosyl chloride. nih.gov The synthesis of fluorenyl-based isothiocyanates has been successfully demonstrated for use as two-photon excitable fluorescent labels. emory.eduacs.orgacs.org

Acylation and Other Amide-Forming Reactions

The primary amine of this compound readily undergoes acylation and other amide-forming reactions. Acylation, the reaction with acyl chlorides or acid anhydrides, leads to the formation of stable amide bonds. lumenlearning.comfishersci.it This reaction is fundamental in organic synthesis and is often used to protect the amine group or to introduce specific functionalities. The reaction of this compound with an acylating agent would yield the corresponding N-(7-Iodo-9H-fluoren-2-yl)acetamide. chemsrc.combldpharm.com Amides can also be synthesized directly from carboxylic acids and amines using coupling reagents. orgosolver.comnih.govorganic-chemistry.org

| Reaction | Reagent | Functional Group Formed |

| Isothiocyanate Formation | Thiophosgene or CS₂/base followed by desulfurizing agent | Isothiocyanate (-N=C=S) nih.govbeilstein-journals.org |

| Acylation | Acyl chloride or Acid anhydride | Amide (-NHCOR) lumenlearning.comfishersci.it |

| Amidation | Carboxylic acid, coupling agent | Amide (-NHCOR) orgosolver.comnih.gov |

Exploitation of the Iodine Moiety's Reactivity

The iodine atom at the C-7 position is a versatile functional group that can participate in a variety of cross-coupling reactions, making it a valuable site for introducing further complexity. The carbon-iodine bond is relatively weak, rendering the iodine a good leaving group in transition-metal-catalyzed reactions.

Hypervalent iodine reagents are known for their utility in a range of oxidative transformations. acs.orgnih.govcore.ac.uk While specific examples utilizing this compound as a precursor for hypervalent iodine reagents are not provided, the iodoarene functionality is the key prerequisite for their synthesis. These reagents can mediate a variety of transformations, including halogenations and oxidations. nih.govcore.ac.uk

The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups, respectively. For example, a Heck coupling reaction has been used to connect a fluorene moiety to a benzothiazole (B30560) acceptor group via a styryl bridge. acs.org Similarly, the Suzuki reaction has been employed to couple fluorene derivatives with boronic acids or their esters. rsc.orgnih.gov These reactions are instrumental in constructing larger, conjugated systems with tailored electronic and optical properties. The reactivity of the iodine atom in such coupling reactions provides a powerful tool for the late-stage functionalization of the this compound scaffold. ontosight.ai

Cross-Coupling Reactions Utilizing the Iodine Atom for Further Conjugation

The iodine atom at the 7-position of the fluorene ring is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the fluorene core, which is essential for tuning the optoelectronic properties of the resulting materials.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl linkages by coupling an organoboron compound with an organohalide. libretexts.orgrose-hulman.edu In the context of this compound, the iodine atom serves as the halide component, reacting with various aryl or heteroaryl boronic acids or esters. libretexts.orgrose-hulman.edu This reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgrose-hulman.edu The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki-Miyaura coupling has been successfully employed to synthesize a variety of 2,7-disubstituted fluorene derivatives. mdpi.com For instance, the coupling of 2-bromo-7-iodofluorene with a boronic acid pinacol (B44631) ester can be achieved using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base. mdpi.com

Sonogashira Coupling: The Sonogashira coupling is another indispensable tool for the functionalization of this compound, enabling the introduction of alkyne moieties. organic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.orgresearchgate.net This makes the iodo-substituted position of this compound highly reactive for this transformation. The resulting alkynyl-substituted fluorenes are valuable building blocks for more complex conjugated systems and polymers. nih.gov For example, the Sonogashira coupling of 9,9-didecyl-2-iodo-7-nitro-9H-fluorene with an alkyne can be catalyzed by a palladium catalyst to produce the corresponding nitro derivative, which can then be reduced to the amine. nih.gov

Other Cross-Coupling Reactions: Besides Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions like the Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and Negishi coupling (with organozinc reagents) can also be utilized for the derivatization of this compound. acs.orgresearchgate.netresearchgate.net These reactions offer a wide array of possibilities for introducing diverse functional groups at the 7-position, thereby fine-tuning the material's properties for specific applications. The Buchwald-Hartwig amination, for example, has been instrumental in synthesizing various N-arylated compounds. acs.org

The following table summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄ or other Pd complexes | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, DMF, DME | 80-120 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI or other Pd/Cu systems | Et₃N, piperidine | THF, DMF | Room Temp. to 80 °C |

| Heck | Alkene | Pd(OAc)₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃ | DMF, ACN | 80-140 °C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ with phosphine ligands (e.g., XPhos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-120 °C |

| Negishi | Organozinc Reagent | Pd(OAc)₂/P(o-Tol)₃ or Pd[P(tBu)₃]₂ | - | DMF | 50 °C |

Applications of Hypervalent Iodine Chemistry for Fluorene Functionalization

Hypervalent iodine reagents have emerged as powerful and environmentally friendly tools in organic synthesis, offering unique reactivity for the functionalization of various organic molecules, including fluorene derivatives. nih.govacs.org These reagents can act as oxidants and electrophiles, and can facilitate a range of transformations. dovepress.com

The iodine atom in this compound can be converted into a hypervalent iodine species, such as a diaryliodonium salt or an iodonium (B1229267) ylide. nih.govresearchgate.net These hypervalent iodine compounds can then be used in subsequent reactions to introduce various functional groups onto the fluorene core or other molecules. For instance, diaryliodonium salts are excellent arylating agents. nih.gov

One of the key applications of hypervalent iodine chemistry is in the fluorination of organic compounds. arkat-usa.org (Difluoroiodo)arenes, which can be generated in situ from iodoarenes, are effective reagents for the fluorination of alkenes and other substrates. d-nb.info While direct fluorination of the fluorene ring using this method is less common, the principle can be applied to functional groups attached to the fluorene backbone.

Furthermore, hypervalent iodine reagents can be used to mediate oxidative cyclizations and rearrangements. nih.gov These reactions can be employed to construct more complex polycyclic aromatic systems based on the fluorene scaffold. The use of hypervalent iodine(III) reagents in catalysis is a growing field, with applications in various oxidative functionalizations. d-nb.info

The table below provides a summary of some functionalization reactions using hypervalent iodine reagents.

| Hypervalent Iodine Reagent | Transformation | Typical Reactants | Significance |

| Diaryliodonium Salts | Arylation | Nucleophiles (e.g., amines, phenols) | Formation of C-N and C-O bonds. |

| (Difluoroiodo)arenes | Fluorination | Alkenes, Enolates | Introduction of fluorine atoms. |

| Phenyliodine(III) diacetate (PIDA) | Oxidative Functionalization | Alkenes, Amines | Formation of various functional groups. |

| [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | Tosyloxylation | Ketones, Alkenes | Introduction of tosyloxy groups. |

Applications of 7 Iodo 9h Fluoren 2 Amine Derivatives in Materials Science

Organic Electronic Materials

Derivatives of 7-Iodo-9H-fluoren-2-amine are instrumental in the creation of novel organic electronic materials. The inherent properties of the fluorene (B118485) core, such as high thermal stability and strong fluorescence, are leveraged and enhanced through polymerization and molecular design, leading to materials with tailored characteristics for specific electronic applications.

The presence of both an iodo and an amine group on the fluorene scaffold makes this compound a versatile monomer for various polymerization reactions. The iodine atom serves as a reactive site for cross-coupling reactions, while the amine group can be used for further functionalization or to influence the electronic properties of the polymer.

Polyfluorenes and their copolymers are a significant class of conjugated polymers known for their applications in organic electronics. The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. doi.orgnih.gov In this context, the iodo group of this compound derivatives can readily participate in these reactions, allowing for the formation of carbon-carbon bonds and the extension of the polymer chain.

The general synthetic approach involves the reaction of a dihalo-fluorene monomer with a diboronic acid or ester comonomer in the presence of a palladium catalyst. doi.org The amine group on the fluorene ring can influence the polymerization process and the properties of the resulting polymer. For instance, the amine group can be protected during polymerization and later deprotected to allow for further functionalization of the polymer. Alternatively, the amine group can be left unprotected to modulate the electronic properties of the polymer backbone. The synthesis of functional polyfluorenes through methods like Suzuki polycondensation allows for the creation of materials with tailored properties. scholaris.ca

A variety of fluorene-based copolymers have been synthesized using these methods, incorporating different comonomers to tune the optical and electronic properties of the final material. 20.210.105 The resulting polymers are often soluble in common organic solvents, facilitating their processing into thin films for device fabrication. 20.210.105

| Copolymer | Comonomer | Key Properties | Potential Application |

|---|---|---|---|

| Poly(fluorene-alt-benzothiadiazole) | Benzothiadiazole | Lowered bandgap, red-shifted emission | Red-orange light-emitting diodes 20.210.105 |

| Poly(fluorene-alt-thiophene) | Thiophene (B33073) | Good charge transport, tunable emission | Organic photovoltaics |

| Poly(fluorene-alt-carbazole) | Carbazole | Enhanced hole-transporting properties | OLEDs with improved efficiency |

The design of alternating copolymers, where fluorene units are alternated with other aromatic or heteroaromatic units, is a powerful strategy to fine-tune the optoelectronic properties of the resulting materials. 20.210.105 By carefully selecting the comonomer, it is possible to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the emission color of the copolymer. mdpi.com

For instance, copolymerizing a fluorene derivative with an electron-donating comonomer can raise the HOMO level, facilitating hole injection in electronic devices. Conversely, using an electron-accepting comonomer can lower the LUMO level, improving electron injection. This donor-acceptor (D-A) approach is widely used to create low-bandgap polymers for applications in organic photovoltaics and near-infrared emitting diodes. mdpi.com

The amine group in this compound derivatives can act as an electron-donating moiety, influencing the electronic structure of the resulting copolymers. The synthesis of such alternating copolymers is typically achieved through Suzuki polycondensation reactions. acs.org The systematic variation of side chains and comonomers in these copolymers allows for a detailed investigation of structure-property relationships, leading to the development of materials with optimized performance for specific optoelectronic applications. acs.org

Fluorene-based polymers and copolymers are extensively used as the emissive layer in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good charge transport properties. nih.gov The emission color of these materials can be tuned across the entire visible spectrum by modifying the chemical structure of the polymer, making them suitable for full-color displays. 20.210.105 Copolymers derived from this compound can be designed to emit blue, green, or red light by incorporating appropriate comonomers. 20.210.105 The amine functionality can also play a role in improving the charge injection and transport balance within the OLED device, leading to higher efficiency and longer lifetime.

In the realm of organic photovoltaics (OPVs), fluorene-based copolymers are utilized as the donor material in the active layer of solar cells. The broad absorption spectra and good charge mobility of these polymers contribute to efficient light harvesting and charge generation. The ability to tune the HOMO and LUMO energy levels of the copolymers through molecular design is crucial for optimizing the open-circuit voltage and short-circuit current of the OPV device. The incorporation of amine groups in the polymer backbone can enhance the interaction with the acceptor material, leading to improved charge separation and collection efficiency.

Volume Bragg gratings (VBGs) are optical elements that can selectively reflect light of a specific wavelength and angle. nweon.com They are fabricated by creating a periodic modulation of the refractive index within a photosensitive material. Fluorene-derivatized monomers and polymers have been identified as promising materials for the fabrication of VBGs. nweon.comgoogle.com

These materials offer several advantages, including a high refractive index, low birefringence, and high transparency, which are all critical for the performance of Bragg gratings. nweon.comgoogle.com The polymerization of fluorene-based monomers within a matrix material can be initiated by holographic exposure, where two interfering laser beams create a periodic light pattern. google.com This pattern selectively polymerizes the monomer in the bright regions, leading to a modulation of the refractive index and the formation of the grating. The process is dynamic, allowing for the recording and erasing of holograms. uchicago.eduarizona.edu

Fluorene-containing photorefractive polymers are particularly interesting for dynamic holographic applications due to their ability to exhibit large, reversible refractive index changes upon exposure to light. arizona.edustanford.edu The development of these materials opens up possibilities for applications in 3D displays, optical data storage, and optical information processing. uchicago.eduresearchgate.net

| Property | Advantage for VBGs | Reference |

|---|---|---|

| High Refractive Index | Allows for stronger diffraction and more compact devices. | nweon.comgoogle.com |

| Low Birefringence | Minimizes polarization-dependent effects, leading to better performance. | nweon.comgoogle.com |

| High Transparency | Reduces optical losses and improves the efficiency of the grating. | nweon.comgoogle.com |

| Photorefractivity | Enables the dynamic recording and erasing of holograms. | arizona.edustanford.edu |

Utilization as Monomers and Building Blocks for Polymer Synthesis

Fluorescent and Sensing Probes Based on this compound Scaffolds

The inherent fluorescence of the fluorene core makes it an excellent scaffold for the development of fluorescent probes and sensors. The amine group of this compound provides a convenient handle for the attachment of various recognition moieties, allowing for the design of sensors that can selectively detect specific analytes.

The synthesis of such probes often involves the functionalization of the amine group to introduce a receptor that can bind to the target analyte. nih.gov This binding event can lead to a change in the fluorescence properties of the fluorene core, such as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence lifetime. nih.govmdpi.com This change in the optical signal can then be used to quantify the concentration of the analyte.

Lack of Specific Research Hinders Detailed Analysis of this compound in Materials Science

Despite a comprehensive search for scientific literature, detailed research on the specific applications of "this compound" and its derivatives in materials science, as outlined in the user's request, is not available. While the fields of fluorescent sensors, aggregation-induced emission (AIE), and paper-based analytical devices are active areas of research, specific studies focusing on the this compound scaffold for the selective detection of thiocyanate (B1210189) (SCN−), mercury (Hg2+), 2,4,6-trinitrophenol (TNP), and hypochlorite (B82951) are not present in the available literature.

General research exists on the use of other fluorene derivatives and various organic fluorophores for the detection of the aforementioned analytes. For instance, different molecular probes have been designed for the fluorescent detection of hypochlorite, and various platforms are being explored for paper-based sensing. The phenomenon of aggregation-induced emission is also a widely studied area with numerous applications in sensing and imaging.

However, the crucial link to the specific compound "this compound" is missing from the scientific record. The design and synthesis of fluorescent probes are highly specific, and the properties of a probe are intrinsically linked to its molecular structure. The presence of an iodine atom and an amine group on the fluorene backbone would certainly influence its electronic and photophysical properties, but without dedicated research, any discussion on its specific applications would be purely speculative.

Similarly, while the development of paper-based sensors is a significant area of interest for point-of-care diagnostics and environmental monitoring, the successful immobilization and functioning of a sensor on a paper substrate are dependent on the chemical properties of the probe. No studies were found that have utilized this compound derivatives for this purpose.

Applications of 7 Iodo 9h Fluoren 2 Amine Derivatives in Medicinal Chemistry and Biological Systems

Role as Drug Scaffolds and Building Blocks in Drug Discovery

The fluorene (B118485) nucleus is a core component in many bioactive compounds, prized for its rigid structure that can be strategically elaborated to interact with biological targets. mdpi.com Fluorene derivatives are utilized as versatile building blocks for creating advanced materials and molecules with unique properties. brieflands.com This has led to their extensive use as scaffolds in drug discovery programs targeting a range of diseases.

Research has demonstrated the potential of fluorene-based compounds as potent therapeutic agents. For example, disulfonamide derivatives of fluorene have been developed as modulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. google.com These compounds can reduce the levels of β-catenin in tumor cells, highlighting their potential as anti-cancer agents. google.com Furthermore, new series of fluorene bisamide derivatives, synthesized through multi-component Ugi reactions using 2-fluorenamine as a starting material, have shown promising anti-mycobacterial activity against Mycobacterium bovis and resistant strains of M. tuberculosis. brieflands.com

The concept of a "privileged scaffold" is central to modern medicinal chemistry, and fluorene derivatives fit this description well. nih.gov Their structural framework is present in compounds with diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The ability to modify the fluorene core, such as by creating spirocyclic derivatives, further expands its utility in drug design, allowing for fine-tuning of a molecule's conformational and physicochemical properties to enhance binding affinity and selectivity for biological targets. researchgate.netresearchgate.net The development of axially chiral fluorenylamine derivatives from cascade reactions further illustrates the scaffold's versatility in creating structurally complex and potentially potent therapeutic candidates. acs.org

Bioconjugation Strategies with 7-Iodo-9H-fluoren-2-amine Derivatives

Bioconjugation is a chemical strategy used to link a biomolecule to another molecule, such as a fluorescent dye or a drug, to create a new functional entity. wikipedia.org The this compound structure is particularly well-suited for bioconjugation due to its two distinct functional groups: the amine and the iodo group.

The primary amine group at the 2-position is a common target for conjugation. A widely used strategy involves converting the amine (-NH₂) into a more reactive isothiocyanate (-NCS) group. acs.orgacs.orgemory.edu This is achieved by reacting the fluorenylamine with thiophosgene (B130339). acs.orgnih.gov The resulting isothiocyanate is highly reactive towards nucleophilic groups like the primary amines found in the side chains of lysine (B10760008) residues on proteins. emory.edubionordika.fi This reaction forms a stable thiourea (B124793) bond, effectively tethering the fluorene derivative to the biomolecule. acs.org This approach has been successfully used to conjugate fluorene-based fluorescent probes to peptides, such as the cyclic RGDfK peptide which targets integrin receptors, and to larger proteins like Reelin. acs.orgemory.edu

The iodo group at the 7-position offers an alternative or complementary handle for creating more complex structures prior to bioconjugation. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. acs.orgnih.govnih.gov This allows for the attachment of other molecular fragments to the fluorene core, which can be used to tune the molecule's properties. For instance, a common synthetic route starts with 2-iodo-7-nitro-9H-fluorene. acs.orgnih.gov The iodo group can be used in a coupling reaction to extend the molecule's π-conjugated system, and the nitro group is subsequently reduced to an amine, which is then available for conversion to an isothiocyanate for bioconjugation. acs.orgnih.gov

| Functional Group | Bioconjugation Reaction | Target on Biomolecule | Linkage Formed | Reference |

| Amine (-NH₂) → Isothiocyanate (-NCS) | Nucleophilic Addition | Primary/Secondary Amines (e.g., Lysine) | Thiourea | acs.orgacs.orgemory.edu |

| Iodo (-I) | Palladium-Catalyzed Cross-Coupling | (Used for pre-conjugation modification) | Carbon-Carbon Bond | acs.orgnih.gov |

Two-Photon Fluorescence Imaging and Bioimaging Applications

Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages over conventional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and intrinsic 3D sectioning. nih.gov The development of fluorescent probes with high two-photon absorption (2PA) cross-sections is critical for this technology. Derivatives of this compound have emerged as a promising class of two-photon absorbing fluorophores. acs.orgacs.orgemory.edu

The design of these probes often follows a donor-π-acceptor (D-π-A) motif to maximize their 2PA properties. nih.gov In this architecture, the fluorene ring acts as the rigid π-system bridge. The amine group at the 2-position (or a derivative thereof) serves as the electron donor, while an electron-accepting group, such as benzothiazole (B30560), is installed at the 7-position (often via coupling to the iodo-substituent precursor). acs.orgnih.gov Extending the π-conjugation, for example by incorporating a styryl or thiophene (B33073) group, can further enhance the 2PA cross-section. acs.orgnih.govnih.gov

A key feature of these probes is that the isothiocyanate derivatives used for conjugation are often weakly fluorescent. acs.orgemory.edu However, upon reaction with an amine on a biomolecule, they become highly fluorescent. acs.orgemory.edu This "light-up" characteristic is highly advantageous as it minimizes background signal from unconjugated probes, improving the signal-to-noise ratio in imaging experiments. acs.orgemory.edu

These fluorene-based probes have been successfully applied in the bioimaging of various cell lines, including HeLa, NT2, and HCT 116 cells. acs.orgnih.gov Following incubation, the probes have shown selective localization within cellular compartments such as endosomes, demonstrating their potential for tracking specific biological structures and processes with high spatial resolution. nih.gov

| Fluorene Derivative | 2PA Cross-Section (GM) | Excitation Wavelength (nm) | Application | Reference |

| 2-(9,9-bis(2-(2-methoxyethoxy)ethyl)-2-isothiocyanato-9H-fluoren-7-yl)benzothiazole (Probe 1) | ~30 | 740 | Cell Imaging (HeLa, NT2, H1299) | acs.org |

| RGDfK-dye conjugate (7) | ~30 | 740 | Cell Imaging | acs.org |

| Fluorenyl epicocconone (B1671485) analogues | 60 - 280 | ~1000 | Live Cell Imaging | ulb.ac.be |

Note: GM = Goeppert-Mayer units.

Modulation of Cellular Pathways and Biological Interactions (general fluorene-amine activity)

The structure-activity relationship (SAR) is a core concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. ontosight.aipharmacy180.com For fluorene-amine compounds, this relationship is actively studied to understand how they interact with and modulate cellular functions. oup.com

Fluorene-amine derivatives have been shown to exert their biological effects through multiple mechanisms. In oncology, certain fluorene derivatives can modulate critical signaling pathways. For example, they have been found to interfere with the Wnt/β-catenin pathway, which is crucial for cell proliferation and is frequently hyperactivated in cancers. google.com Another novel fluorene derivative, 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF), was shown to promote the generation of reactive oxygen species (ROS) in human hepatocellular carcinoma cells. researchgate.net This increase in ROS triggered cell death through multiple routes, including apoptosis (programmed cell death), anoikis (cell death upon detachment from the extracellular matrix), and autophagy, while also suppressing the pro-survival MAPK/ERK and PI3K/Akt signaling pathways. researchgate.net

In the field of neurodegenerative diseases, fluorene compounds bearing a tertiary amine group have been investigated for their potential to combat Alzheimer's disease. nih.govplos.org These molecules have demonstrated the ability to interact with and disrupt the formation of soluble amyloid-β (Aβ) oligomers, which are considered the primary neurotoxic species in the disease's progression. nih.govplos.org In addition to disrupting these toxic protein aggregates, some fluorene derivatives also possess antioxidant properties, allowing them to scavenge free radicals. nih.gov This dual functionality—targeting both protein aggregation and oxidative stress—makes them attractive multi-target candidates for treating complex neurodegenerative disorders. nih.govplos.org

Computational and Theoretical Studies of 7 Iodo 9h Fluoren 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of fluorene (B118485) derivatives. These methods allow for a detailed exploration of the electronic landscape of molecules, offering a microscopic understanding of their behavior.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. doi.org It has been widely applied to study fluorene-based compounds to understand their geometry, electronic properties, and reactivity. For derivatives of 7-Iodo-9H-fluoren-2-amine, such as N,N,9,9-tetrahexyl-7-iodo-9H-fluoren-2-amine, DFT calculations are crucial for optimizing molecular geometries and understanding the distribution of electron density.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Relation to Reactivity and Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals determine how a molecule interacts with other species and how it behaves upon photoexcitation.

In this compound and its derivatives, the HOMO is typically localized over the more electron-rich part of the molecule, particularly the fluorene ring and the electron-donating amine group. Conversely, the LUMO tends to be distributed across the aromatic system, with potential contributions from the electron-accepting portions of the molecule or substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties, as well as its kinetic stability. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, providing theoretical absorption spectra that can be compared with experimental data.

| Computational Parameter | Description | Relevance to this compound |

| DFT Functional | Approximates the exchange-correlation energy in DFT. | B3LYP is a common choice for organic molecules. |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p) or larger sets provide a good balance of accuracy and computational cost. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic transition energy and chemical reactivity. |

| TD-DFT | Time-Dependent Density Functional Theory. | Used to calculate vertical excitation energies and simulate UV-Vis absorption spectra. |

Mechanistic Studies of Reactions Involving this compound

The synthetic versatility of this compound makes it a valuable precursor in cross-coupling reactions. The carbon-iodine bond is a prime site for reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, which are used to extend the π-conjugated system of the fluorene core.

For instance, the Sonogashira coupling of N,N,9,9-tetrahexyl-7-iodo-9H-fluoren-2-amine with terminal alkynes, catalyzed by palladium and copper complexes, is a well-documented transformation. Computational studies can elucidate the mechanism of such reactions by modeling the key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can determine the energy profiles of the catalytic cycle, identify the rate-determining step, and explain the observed regioselectivity and reactivity. These theoretical insights are crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic methods to create novel and complex fluorene-based materials.

Structure-Reactivity and Structure-Property Relationship Predictions for Functionalized Fluorenes

A primary goal of computational chemistry in materials science is to establish clear structure-property and structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can predict the outcomes of synthetic efforts and screen for promising candidates for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Iodo-9H-fluoren-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves iodination of fluoren-2-amine derivatives. Key parameters include temperature control (80–120°C), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF). Reaction progress should be monitored via TLC, and yields can be improved by adjusting stoichiometric ratios of iodine sources (e.g., NIS or I₂) and protecting groups for the amine functionality. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can the molecular structure of this compound be rigorously validated?

- Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra for iodine-induced deshielding effects on aromatic protons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or MALDI-TOF) and isotopic patterns consistent with iodine.

- ORTEP Visualization : Use ORTEP-III to generate 3D structural models from crystallographic data, emphasizing bond angles and planarity of the fluorene backbone .

Q. What purification strategies mitigate common byproducts in iodinated fluorene derivatives?

- Methodological Answer : Byproducts like di-iodinated species or oxidation products can be minimized by:

- Temperature Control : Lower temperatures (<100°C) reduce iodine over-substitution.

- Reducing Agents : Add Na₂S₂O₃ to quench excess iodine post-reaction.

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, dynamic processes, or crystal packing. Triangulate data using:

- DFT Calculations : Compare computed (B3LYP/6-31G**) chemical shifts with experimental NMR .

- Variable-Temperature NMR : Identify conformational changes or aggregation effects.

- Crystallographic Validation : Cross-check with X-ray-derived bond lengths/angles .

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Perform density functional theory (DFT) studies:

- Frontier Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental absorbance (e.g., λₐᵦₛ ~350 nm for fluorene derivatives).

- Solvent Models : Use PCM or SMD to account for solvent polarization effects .

Q. How can this compound be functionalized for amine-reactive bioconjugation probes?

- Methodological Answer : Introduce isothiocyanate (-NCS) or succinimidyl ester (-NHS) groups via nucleophilic substitution. Key steps:

- Protection/Deprotection : Use Fmoc-Cl to protect the amine during iodination.

- Post-Functionalization : React with thiophosgene for -NCS or NHS-ester linkers.

- Validation : Confirm reactivity via FT-IR (C=O stretch at ~1700 cm⁻¹) and fluorescence quenching assays .

Q. What mechanistic insights govern cross-coupling reactions involving this compound?

- Methodological Answer : Study catalytic cycles using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.